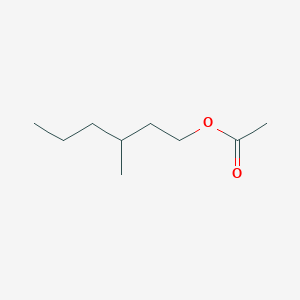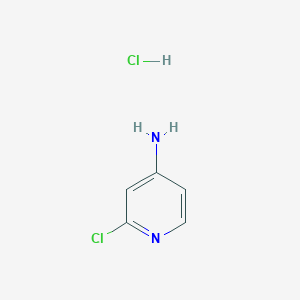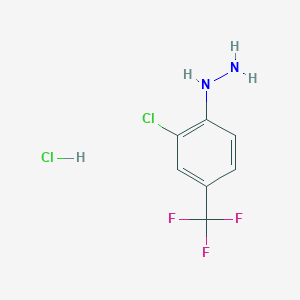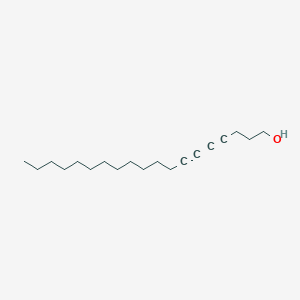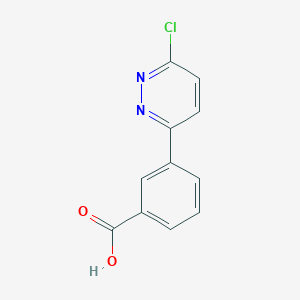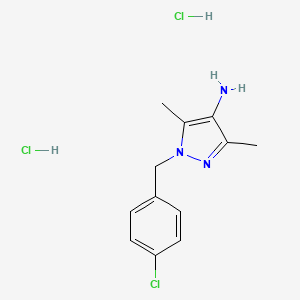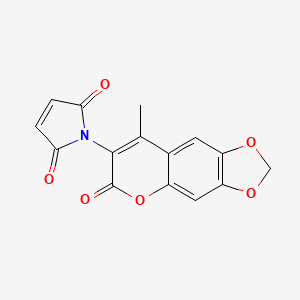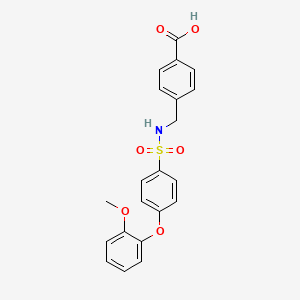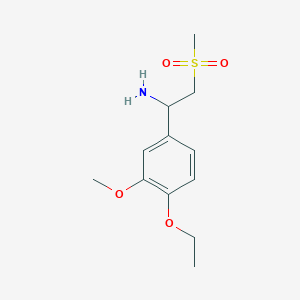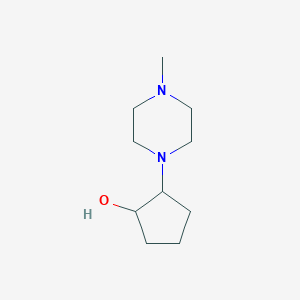
2-(4-Methylpiperazin-1-YL)cyclopentanol
Übersicht
Beschreibung
“2-(4-Methylpiperazin-1-YL)cyclopentanol” is a chemical compound with the empirical formula C10H20N2O . It has a molecular weight of 184.28 . This compound is used in scientific research and has a complex molecular structure, which enables various applications in drug discovery and development.
Molecular Structure Analysis
The molecular structure of “2-(4-Methylpiperazin-1-YL)cyclopentanol” includes a cyclopentanol ring and a methylpiperazine ring . The presence of these rings suggests potential interest for its interaction with receptors or enzymes containing similar binding pockets.Physical And Chemical Properties Analysis
“2-(4-Methylpiperazin-1-YL)cyclopentanol” is a solid compound . Its molecular weight is 184.28 g/mol , and its density is 1.097g/cm^3 . The boiling point is 286.3°C at 760 mmHg, and the flash point is not applicable .Wissenschaftliche Forschungsanwendungen
Environmental Chemistry
As a stable organic compound, it might be used as a standard or reference in environmental sampling and analysis. Its defined structure and properties could help in the calibration of instruments and in the assessment of environmental pollutants.
Each of these applications leverages the unique chemical structure of 2-(4-Methylpiperazin-1-YL)cyclopentanol , demonstrating its versatility in scientific research. While specific literature on this compound’s applications is not readily available , the analysis above is based on the compound’s known chemical properties and the potential for its use in various research fields. It’s important to note that actual applications would require empirical validation through rigorous scientific experimentation.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
“2-(4-Methylpiperazin-1-YL)cyclopentanol” has been identified as a potential inhibitor of Candida albicans biofilm formation . It is suggested that this compound could be used more efficiently in combination with the existing antifungal drug miconazole to eliminate C. albicans . Furthermore, it may also be useful as a disinfectant for medical devices, such as catheters, to prevent the formation of C. albicans biofilms .
Eigenschaften
IUPAC Name |
2-(4-methylpiperazin-1-yl)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-11-5-7-12(8-6-11)9-3-2-4-10(9)13/h9-10,13H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAMIGVRCHNECO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660740 | |
| Record name | 2-(4-Methylpiperazin-1-yl)cyclopentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpiperazin-1-YL)cyclopentanol | |
CAS RN |
915921-53-8 | |
| Record name | 2-(4-Methylpiperazin-1-yl)cyclopentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the proposed mechanism of action for 2-(4-Methylpiperazin-1-YL)cyclopentanol against Candida albicans biofilms?
A1: The research paper identifies heat shock protein 90 (Hsp90) as the proposed target for 2-(4-Methylpiperazin-1-YL)cyclopentanol. While the exact mechanism is not fully elucidated in the study [], it suggests that the compound's interaction with Hsp90 disrupts essential cellular processes in Candida albicans, ultimately inhibiting its ability to form biofilms. Further research is needed to fully understand the downstream effects of this interaction.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



